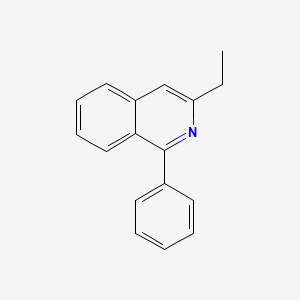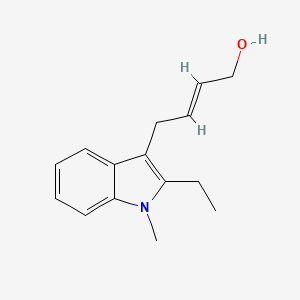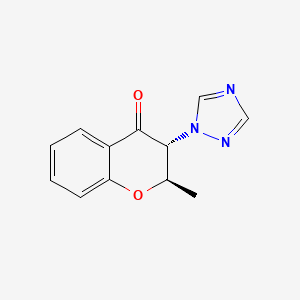
3-Ethyl-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-phenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-diphenylbut-3-en-2-one derivatives with polyphosphate ester can yield 1-methyl-3-phenylisoquinoline derivatives . This method involves heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or copper, to promote the cyclization and formation of the desired isoquinoline structure .
化学反応の分析
反応の種類
3-エチル-1-フェニルイソキノリンは、以下の様な様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されてイソキノリンN-オキシドを形成することができます。
還元: 還元反応により、この化合物を様々な還元形態に変換することができます。
置換: 求電子置換反応と求核置換反応によって、イソキノリン環に様々な置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬は、特定の条件下で使用され、置換反応を実現します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりイソキノリンN-オキシドが生成され、置換反応によりイソキノリン環に様々な官能基を導入することができます .
4. 科学研究への応用
3-エチル-1-フェニルイソキノリンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: イソキノリン誘導体は、抗がん作用や抗菌作用など、潜在的な生物活性について研究されています.
医学: この化合物とその誘導体は、特に特定の生物学的経路を標的にした薬物開発における潜在的な使用について調査されています。
科学的研究の応用
3-Ethyl-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for targeting specific biological pathways.
作用機序
3-エチル-1-フェニルイソキノリンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的プロセスにおいて役割を果たす他のタンパク質が含まれます。この化合物は、これらの標的の活性を調節することができ、様々な生物学的効果をもたらします。 例えば、いくつかのイソキノリン誘導体は、細胞シグナル伝達経路に関与するタンパク質キナーゼを阻害することが知られています .
6. 類似の化合物との比較
類似の化合物
イソキノリン: イソキノリンファミリーの母体化合物で、ベンゼン環とピリジン環が融合した構造が特徴です。
1-メチル-3-フェニルイソキノリン: 1位にメチル基、3位にフェニル基を持つ誘導体.
独自性
3-エチル-1-フェニルイソキノリンは、3位にエチル基、1位にフェニル基を持つ点が特徴です。 この特定の置換パターンは、化合物の化学反応性と生物活性を影響を与える可能性があり、他のイソキノリン誘導体とは異なるものとなっています .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, characterized by a benzene ring fused to a pyridine ring.
1-Methyl-3-phenylisoquinoline: A derivative with a methyl group at the 1-position and a phenyl group at the 3-position.
Uniqueness
3-Ethyl-1-phenylisoquinoline is unique due to the presence of an ethyl group at the 3-position and a phenyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
特性
CAS番号 |
65737-05-5 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
3-ethyl-1-phenylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-2-15-12-14-10-6-7-11-16(14)17(18-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChIキー |
NZMRRLWEFWWQNG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)


![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

